![molecular formula C11H15NS2Si B7777812 Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- CAS No. 106296-62-2](/img/structure/B7777812.png)
Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
Overview
Description
Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of a trimethylsilyl group attached to a methylthio substituent at the 2-position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- typically involves the reaction of 2-mercaptobenzothiazole with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Benzothiazole derivatives, including the compound in focus, have demonstrated significant antimicrobial properties. Research indicates that these compounds inhibit various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. For instance:
- Morsy et al. (2020) highlighted that certain benzothiazole derivatives exhibited zones of inhibition (ZOI) comparable to standard antibiotics like kanamycin .
- Khaled et al. (2021) reported compounds that showed similar antibacterial activity to ampicillin against multiple strains .
Anticancer Potential
Benzothiazole derivatives have also been investigated for their anticancer properties. They act through various mechanisms, including the inhibition of specific kinases involved in cancer progression. For example:
- US Patent 7091227B2 describes benzothiazole derivatives as effective inhibitors of serine/threonine and tyrosine kinases, which are crucial targets in cancer therapy .
Agricultural Applications
Fungicides and Biocides
The compound is utilized in agriculture as a biocide and fungicide. Its effectiveness against plant pathogens makes it valuable in protecting crops:
- Recent studies have indicated that benzothiazole derivatives can enhance plant resistance to fungal infections, thereby improving crop yields .
Case Studies
Several studies have documented the effectiveness of benzothiazole derivatives in various applications:
- Daisy et al. (2020) synthesized new derivatives that demonstrated significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with results comparable to established antibiotics like gentamicin .
- Racane et al. (2020) explored the synthesis of 2,6-disubstituted benzothiazoles and evaluated their antibacterial properties, finding promising results against multiple strains .
Mechanism of Action
The mechanism of action of benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Lacks the trimethylsilyl group but shares the benzothiazole core.
2-Trimethylsilylbenzothiazole: Similar structure but without the methylthio substituent.
Benzothiazole-2-carbonyl chloride: Contains a carbonyl chloride group instead of the trimethylsilylmethylthio group.
Uniqueness
Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- is unique due to the presence of both the trimethylsilyl and methylthio groups, which confer distinct chemical properties and reactivity. These functional groups enhance the compound’s stability and lipophilicity, making it suitable for various applications in research and industry .
Biological Activity
Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- is a member of this class and exhibits various pharmacological properties. This article delves into its biological activity, encompassing synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Benzothiazoles are characterized by a bicyclic structure that includes a benzene ring fused to a thiazole ring. The introduction of substituents, such as the trimethylsilyl group in Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- , can significantly alter its chemical properties and biological activity. The synthesis of this compound typically involves the reaction of benzothiazole derivatives with trimethylsilylmethyl thiolates under controlled conditions.
Biological Activity Overview
Benzothiazoles exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : Research indicates that benzothiazole derivatives possess antibacterial and antifungal properties. For instance, compounds related to this structure have shown effectiveness against various pathogens, including drug-resistant strains .
- Anticancer Properties : Certain benzothiazole derivatives have been evaluated for their anticancer potential, demonstrating cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) for several compounds was found to be as low as 50 μg/mL, indicating potent activity against these pathogens . This highlights the potential for developing new antibiotics based on this scaffold.
Anticancer Activity
In vitro studies have demonstrated that certain benzothiazole derivatives can inhibit the proliferation of cancer cells. For example, a derivative showed an IC50 value of 10 μM against human breast cancer cell lines. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway .
Neuroprotective Studies
Research focusing on neuroprotection has shown that specific benzothiazole derivatives can reduce neuronal injury in ischemia/reperfusion models. Compounds were found to scavenge reactive oxygen species (ROS), providing insight into their potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1,3-benzothiazol-2-ylsulfanylmethyl(trimethyl)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS2Si/c1-15(2,3)8-13-11-12-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWMBONTLWEIEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CSC1=NC2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395915 | |
Record name | Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106296-62-2 | |
Record name | Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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